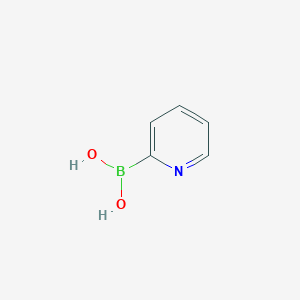

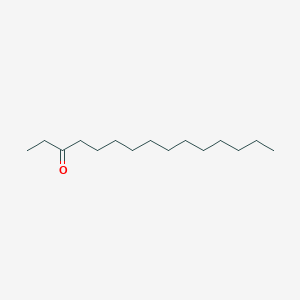

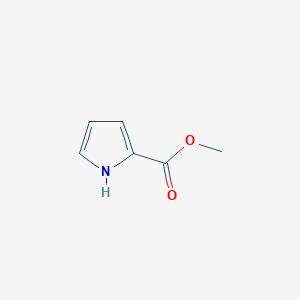

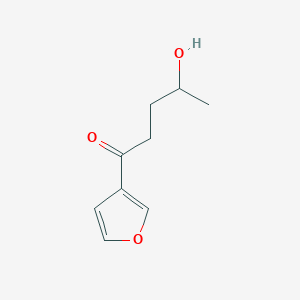

![molecular formula C12H9N B105486 2-Methylbenzo[cd]indole CAS No. 40484-49-9](/img/structure/B105486.png)

2-Methylbenzo[cd]indole

Descripción general

Descripción

2-Methylbenzo[cd]indole is a chemical compound that is part of the indole family, a group of heterocyclic compounds with significant biological and pharmaceutical relevance. The indole structure is a common core in many natural products and medicinal agents. The methyl group attached to the benzene portion of the molecule distinguishes 2-methylbenzo[cd]indole from other indole derivatives and can influence its chemical behavior and interaction with biological systems .

Synthesis Analysis

The synthesis of 2-methylbenzo[cd]indole derivatives has been explored through various methods. One approach involves the transformation of naphthostyril to yield 2-methylbenzo[cd]indole and its derivatives. This process can further lead to the formation of methine dyes when the base is used in dye synthesis . Another synthetic method reported is the palladium-catalyzed intramolecular C-H functionalization process, which is a novel and selective protocol for synthesizing indolin-2-ones, a related structure to 2-methylbenzo[cd]indole .

Molecular Structure Analysis

The molecular structure of 2-methylbenzo[cd]indole and its derivatives has been studied through various spectroscopic techniques. For instance, the synthesis and characterization of metal complexes with 2-methylbenzimidazole, a related compound, have been investigated using IR, UV-Vis, and NMR spectroscopy. These studies provide insights into the coordination behavior of the nitrogen atom in the indole ring with metal ions .

Chemical Reactions Analysis

2-Methylbenzo[cd]indole can undergo various chemical reactions, including the formation of methine dyes and participation in the synthesis of complex molecules. For example, the compound has been used in the synthesis of carbazoles through a carbene-catalyzed oxidative formal [4 + 2] annulation reaction, demonstrating its versatility in organic synthesis . Additionally, the photocatalytic reaction of 2-methylindole, a similar compound, with colloidal CdS has been studied, revealing the potential for oxidation reactions leading to products like 2-methyl-3-indolinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbenzo[cd]indole derivatives are influenced by their molecular structure. The presence of a methyl group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as absorption and emission spectra, are also important, as seen in the synthesis of methine dyes where the visible spectra of the dyes were considered . The interaction of 2-methylindole with colloidal CdS particles, resulting in a new emission band, indicates the compound's photochemical activity and its potential use in photocatalytic applications .

Aplicaciones Científicas De Investigación

-

Metal-Catalyzed Functionalization of Indoles

- Application : This involves the selective functionalization of indoles, a process that has seen significant advances, particularly through transition metal catalysis .

- Method : The review discusses major advances in transition-metal-catalyzed C–H functionalization at various positions, transition-metal-catalyzed cross-coupling, and transition-metal-free functionalization .

- Results : The functionalization reactions of indoles have been published with a focus on the most recent advances, aims, and future trends .

-

Application of Indoles in Multicomponent Reactions

- Application : Indoles are used in the synthesis of various organic compounds and have significant biological and pharmaceutical activities .

- Method : This involves the use of indole in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results : There has been considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

-

Biotechnological Applications of Indoles

- Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Method : This involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

- Results : The review discusses recent advances in the production of indole and its derivatives .

Safety And Hazards

Safety data sheets suggest that 2-Methylbenzo[cd]indole may be harmful if swallowed and may cause skin and eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If swallowed, it is advised to rinse the mouth and seek immediate medical attention .

Direcciones Futuras

Recent research has focused on the development of new methodologies for the synthesis of indole derivatives due to their importance in various fields. The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Future research may continue to explore the synthesis and applications of 2-Methylbenzo[cd]indole and other indole derivatives.

Propiedades

IUPAC Name |

2-methylbenzo[cd]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLAQIIRQDATHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508413 | |

| Record name | 2-Methylbenzo[cd]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[cd]indole | |

CAS RN |

40484-49-9 | |

| Record name | 2-Methylbenzo[cd]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

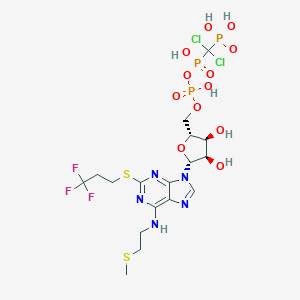

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)